molecular formula C8H8O4S B13972704 4-Acetyloxy-3-methylthiophene-2-carboxylic acid CAS No. 728886-67-7

4-Acetyloxy-3-methylthiophene-2-carboxylic acid

Cat. No.: B13972704
CAS No.: 728886-67-7
M. Wt: 200.21 g/mol
InChI Key: LYBNUAAFLVVBGZ-UHFFFAOYSA-N
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Description

4-Acetyloxy-3-methylthiophene-2-carboxylic acid is an organic compound with a molecular formula of C8H8O4S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyloxy-3-methylthiophene-2-carboxylic acid typically involves the acylation of 3-methylthiophene-2-carboxylic acid. One common method is the reaction of 3-methylthiophene-2-carboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Acetyloxy-3-methylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

4-Acetyloxy-3-methylthiophene-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 4-Acetyloxy-3-methylthiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-thiophenecarboxylic acid: A precursor in the synthesis of 4-Acetyloxy-3-methylthiophene-2-carboxylic acid.

    4-Methylthiophene-2-carboxylic acid: Another thiophene derivative with similar chemical properties.

    2-Bromo-3-thiophenecarboxylic acid: A halogenated thiophene derivative used in various chemical reactions.

Uniqueness

This compound is unique due to its acetyloxy functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

728886-67-7

Molecular Formula

C8H8O4S

Molecular Weight

200.21 g/mol

IUPAC Name

4-acetyloxy-3-methylthiophene-2-carboxylic acid

InChI

InChI=1S/C8H8O4S/c1-4-6(12-5(2)9)3-13-7(4)8(10)11/h3H,1-2H3,(H,10,11)

InChI Key

LYBNUAAFLVVBGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1OC(=O)C)C(=O)O

Origin of Product

United States

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